1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine
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Overview
Description
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 1,3-diketones in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its CDK inhibitory properties.
Uniqueness
1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine stands out due to
Properties
CAS No. |
6267-41-0 |
---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1,5-dimethylpyrazolo[3,4-d]pyrimidin-4-imine |
InChI |
InChI=1S/C7H9N5/c1-11-4-9-7-5(6(11)8)3-10-12(7)2/h3-4,8H,1-2H3 |
InChI Key |
CRCJKNGIKFKKII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=N)C=NN2C |
Origin of Product |
United States |
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